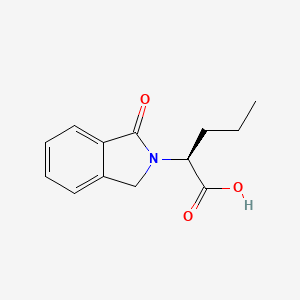

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid

Beschreibung

(S)-2-(1-Oxoisoindolin-2-yl)pentanoic acid is a chiral compound featuring an isoindolinone core linked to a pentanoic acid moiety. This compound has drawn interest in medicinal chemistry due to its structural similarity to caspase inhibitors and apoptotic modulators .

Eigenschaften

Molekularformel |

C13H15NO3 |

|---|---|

Molekulargewicht |

233.26 g/mol |

IUPAC-Name |

(2S)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |

InChI |

InChI=1S/C13H15NO3/c1-2-5-11(13(16)17)14-8-9-6-3-4-7-10(9)12(14)15/h3-4,6-7,11H,2,5,8H2,1H3,(H,16,17)/t11-/m0/s1 |

InChI-Schlüssel |

RPDPHEZMQVNFNN-NSHDSACASA-N |

Isomerische SMILES |

CCC[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O |

Kanonische SMILES |

CCCC(C(=O)O)N1CC2=CC=CC=C2C1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-2-(1-Oxoisoindolin-2-yl)pentansäure umfasst typischerweise die folgenden Schritte:

Bildung des Isoindolinon-Kerns: Der Isoindolinon-Kern kann durch Cyclisierung von o-Aminobenzamiden mit Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Pentansäure-Seitenkette: Die Pentansäure-Seitenkette kann durch Alkylierungsreaktionen mit geeigneten Alkylhalogeniden oder durch Verwendung von Grignard-Reagenzien gefolgt von Oxidation eingeführt werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für (S)-2-(1-Oxoisoindolin-2-yl)pentansäure können die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten. Diese Methoden beinhalten häufig:

Katalytische Hydrierung: Um Zwischenprodukte zu reduzieren.

Chromatographische Reinigung: Um das gewünschte Produkt aus Reaktionsgemischen zu isolieren.

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-2-(1-Oxoisoindolin-2-yl)pentansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketogruppe in einen Alkohol umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Isoindolinon-Einheit modifiziert werden kann.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Nucleophile: Wie Amine oder Alkohole für Substitutionsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-2-(1-Oxoisoindolin-2-yl)pentansäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

THPA [(S)-3-((S)-2-(6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic Acid]

- Structural Differences: THPA incorporates a 2,3-dihydrobenzo[b][1,4]dioxin substituent on the isoindolinone ring and a tetrafluorophenoxy group on the pentanoic acid chain. These modifications enhance its lipophilicity and target specificity.

- Biological Activity :

THPA acts as a pan-caspase inhibitor, reducing reactive oxygen species (ROS)-induced apoptosis in human dermal papilla cells (hDPCs). In vitro studies show a 45% reduction in apoptotic cells at 10 μM and significant downregulation of pro-apoptotic proteins (e.g., Bax, caspase-3) . - Key Data: Property THPA (S)-2-(1-Oxoisoindolin-2-yl)pentanoic Acid Molecular Formula C₃₄H₂₉F₄N₃O₈ C₁₃H₁₅NO₃ IC₅₀ (Caspase-3) 0.8 μM (pan-caspase inhibition) Not reported Apoptosis Reduction 45% at 10 μM No data available

(2S)-4-Methyl-2-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic Acid

- Structural Differences: A methyl group at the 4-position of the pentanoic acid chain distinguishes this compound.

- Biological Activity: Primarily studied for its crystallographic properties, this compound exhibits intermolecular interactions (O–H···O, C–H···O) that stabilize its structure.

5-(1-Oxoisoindolin-2-yl)pentanoic Acid

- Structural Differences: The isoindolinone moiety is attached to the 5-position of the pentanoic acid chain, altering the spatial orientation of the pharmacophore.

- Biological Activity: Limited data exist, but its high similarity (0.98) to the parent compound suggests overlapping biological pathways, possibly in oxidative stress modulation .

Structural and Functional Analysis of Key Derivatives

Impact of Substituents on Bioactivity

- Electron-Withdrawing Groups (e.g., Fluorophenoxy in THPA): Enhance binding to caspase active sites via hydrophobic and π-π interactions. The tetrafluorophenoxy group in THPA increases metabolic stability .

- Alkyl Chains (e.g., Methyl in 4-Methyl Derivative) :

May reduce solubility but improve membrane permeability. The methyl group in the 4-methyl derivative could hinder rotational freedom, affecting target engagement .

Biologische Aktivität

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pentanoic acid side chain linked to an isoindolinone moiety, characterized by the molecular formula C13H15NO3 and a molecular weight of approximately 233.26 g/mol. The isoindolinone structure is crucial for its biological interactions and potential therapeutic applications.

Biological Activities

Research indicates that (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid exhibits several biological activities, particularly:

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties by modulating oxidative stress pathways. It has been observed to inhibit caspase activity, which plays a significant role in reducing apoptosis in cells exposed to oxidative stress.

- Antioxidant Properties : The ability of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid to reduce oxidative damage suggests potential applications in treating neurodegenerative diseases and conditions characterized by oxidative stress.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors involved in apoptotic pathways. By inhibiting caspases, it may prevent cell death under oxidative stress conditions, indicating its therapeutic potential for various diseases linked to oxidative damage .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-2-(1-oxoisoindolin-2-yl)pentanoic acid | C13H15NO3 | Enantiomer with potentially different biological activities |

| 2-(1-oxoisoindolin-2-yl)butanoic acid | C12H13NO3 | Shorter side chain |

| 2-(1-oxoisoindolin-2-yl)hexanoic acid | C14H17NO3 | Longer side chain |

| 4-methyl-2-(1-ketoisoindolin-2-yl)pentanoic acid | C13H15NO3 | Contains a keto group instead of an oxo group |

The unique chiral configuration and isoindolinone moiety contribute to the distinct biological activities of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid:

- Neuroprotection in Cellular Models : In vitro studies demonstrated that treatment with this compound significantly reduced cell death in neuronal cell lines subjected to oxidative stress. The results indicated a dose-dependent inhibition of apoptosis, supporting its potential use as a neuroprotective agent.

- Impact on Oxidative Stress Pathways : Further investigations revealed that (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid effectively modulates key signaling pathways associated with oxidative stress, including the activation of antioxidant response elements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.